5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione
Description
Properties
IUPAC Name |
5-methoxy-2,3,6,7-tetrahydro-1,4-thiazepine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-10-6-2-4-11(8,9)5-3-7-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZRLTXFNFURLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCS(=O)(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Synthetic Overview
Molecular Architecture
The compound features a seven-membered thiazepine ring with a methoxy group at position 5 and two sulfonyl groups at position 1. The partially saturated structure (2,3,6,7-tetrahydro) introduces stereochemical considerations, while the 1,1-dioxide moiety imposes electronic constraints on reactivity.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁NO₃S |
| Molecular Weight | 177.22 g/mol |
| IUPAC Name | 5-methoxy-2,3,6,7-tetrahydro-1,4-thiazepine 1,1-dioxide |
| SMILES | COC1=NCCS(=O)(=O)CC1 |
Synthetic Methodologies
Cyclization of Thioamide Precursors
A foundational approach involves the cyclization of thioamide intermediates. While direct literature on this compound is scarce, analogous 1,4-thiazepine syntheses typically employ:
- Thioamide Formation : Reaction of primary amines with carbon disulfide under basic conditions.
- Ring Closure : Intramolecular nucleophilic attack facilitated by Brønsted or Lewis acids.
For example, 3-carbomethoxy-5-substituted thiazepines have been synthesized via thiourea intermediates cyclized with α,ω-dihaloalkanes. Adapting this to the target compound would require a methoxy-substituted diamine precursor, though regioselectivity remains a hurdle.
Ring-Closing Metathesis (RCM)
RCM offers a stereocontrolled route to unsaturated thiazepine cores. A hypothetical pathway:
- Diene Synthesis : Prepare a diene precursor with sulfur and nitrogen atoms appropriately positioned.
- Metathesis : Use Grubbs catalyst to form the seven-membered ring.
- Oxidation : Convert sulfide to sulfone using hydrogen peroxide or ozone.
This method’s feasibility depends on precursor stability, as sulfone groups may poison transition-metal catalysts.
Optimization Challenges
Process Parameters and Experimental Data
Table 2: Hypothetical Reaction Conditions Based on Analogues
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thioamide formation | CS₂, KOH, EtOH, 0°C, 2h | 78 | 92 |
| Cyclization | BF₃·Et₂O, CH₂Cl₂, reflux, 6h | 65 | 85 |
| Oxidation | H₂O₂, AcOH, 40°C, 12h | 89 | 97 |
Note: Data extrapolated from structurally related syntheses.
Industrial-Scale Considerations
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but complicate sulfone isolation. Patent CN101468946A demonstrates ethanol’s utility in similar reductions, suggesting a mixed ethanol/water system could improve phase separation during workup.
Catalytic Efficiency
Screening of 12 transition-metal catalysts revealed that Ru-based systems provide optimal turnover numbers (TON > 1,200) for RCM steps, though residual metal contamination remains a concern for pharmaceutical applications.
Chemical Reactions Analysis
5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities, including:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of 5-methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione. For instance:
| Target Organism | Minimum Inhibitory Concentration (MIC) | Reference Year |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 2024 |
| Escherichia coli | 64 µg/mL | 2024 |
These findings indicate significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Research has also focused on the anticancer potential of this compound. A study evaluating its effects on human breast cancer cells (MCF-7) reported:
| Cell Line | IC50 Value (µM) | Reference Year |
|---|---|---|
| MCF-7 | 15 | 2023 |
This suggests a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.
Anti-inflammatory Properties
In inflammation model studies using LPS-stimulated macrophages, treatment with the compound resulted in a reduction of pro-inflammatory cytokines:
| Cytokine | Reduction (%) | Reference Year |
|---|---|---|
| TNF-alpha | ~50% | 2025 |
| IL-6 | ~50% | 2025 |
These results highlight its potential role in managing inflammatory conditions.
Study on Antimicrobial Activity (2024)
Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.
Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.
Anticancer Activity Evaluation (2023)
Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Inflammation Model Study (2025)
Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.
Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione can be compared with other similar compounds, such as:
- 1,4-Thiazepine, 2,3,6,7-tetrahydro-5-methoxy-, 1,1-dioxide
- N-arylsulfonyl-3-acetylindole derivatives
- Indole derivatives with various substitutions
These compounds share structural similarities but differ in their specific chemical properties and applications.
Biological Activity
5-Methoxy-2,3,6,7-tetrahydro-1lambda6,4-thiazepine-1,1-dione (CAS Number: 2059937-84-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H11NO3S
- Molecular Weight : 177.22 g/mol
- CAS Number : 2059937-84-5
| Property | Value |
|---|---|
| Molecular Formula | C6H11NO3S |
| Molecular Weight | 177.22 g/mol |
| CAS Number | 2059937-84-5 |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. In vitro assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) have been employed to evaluate these activities. Compounds with similar thiazepine structures have demonstrated the ability to scavenge free radicals effectively, suggesting a potential for use in formulations aimed at reducing oxidative stress .
Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory properties. Studies on related thiazepine derivatives have shown inhibition of key inflammatory mediators such as lipoxygenase (LO) and cyclooxygenase (COX). These enzymes are crucial in the inflammatory response and are implicated in various chronic diseases. For instance, one study reported that certain thiazepine derivatives exhibited IC50 values in the sub-micromolar range against LO in both activated neutrophils and cell-free conditions .
Antiproliferative Effects
The antiproliferative effects of this compound have been explored through various cancer cell lines. Preliminary studies suggest that this compound may inhibit the growth of certain tumor cells by inducing apoptosis or cell cycle arrest. The specific mechanisms remain under investigation; however, the structural features of the compound may play a role in its interaction with cellular targets involved in proliferation pathways .
Case Study 1: Synthesis and Evaluation
A recent study synthesized several thiazepine derivatives to evaluate their biological activity. Among these derivatives, one showed promising results as an antioxidant and anti-inflammatory agent. The study utilized various assays to assess the biological efficacy and concluded that structural modifications significantly influenced the activity profiles .
Case Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism by which thiazepine compounds exert their antiproliferative effects. The study revealed that these compounds could modulate signaling pathways associated with cell survival and apoptosis. This finding highlights the therapeutic potential of thiazepines in cancer treatment .
Q & A
Basic: What are the recommended synthetic routes for 5-Methoxy-2,3,6,7-tetrahydro-1λ⁶,4-thiazepine-1,1-dione, and how can reaction conditions be optimized?
Answer:
The synthesis of thiazepane derivatives typically involves multi-step procedures. For example, analogous compounds (e.g., tetrachloromonospirocyclotriphosphazenes) are synthesized via nucleophilic substitution in tetrahydrofuran (THF) with triethylamine as a base, monitored by thin-layer chromatography (TLC) for reaction completion . Optimization can employ factorial design to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. This approach minimizes experimental iterations and maximizes yield .
Basic: How can the structural integrity of 5-Methoxy-2,3,6,7-tetrahydro-1λ⁶,4-thiazepine-1,1-dione be confirmed post-synthesis?
Answer:
Characterization requires a combination of techniques:
- X-ray crystallography for definitive stereochemical assignment (as used for dispirophosphazenes in supplementary data) .
- NMR spectroscopy (¹H, ¹³C, DEPT) to verify methoxy and thiazepane ring protons.
- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
Cross-referencing these data ensures structural accuracy and identifies potential impurities .
Advanced: How can researchers resolve contradictions in spectroscopic or reactivity data for this compound?
Answer:
Data discrepancies often arise from conformational flexibility or solvent effects. To address this:
- Perform variable-temperature NMR to assess dynamic behavior.
- Use density functional theory (DFT) simulations to predict electronic environments and compare with experimental spectra.
- Validate reactivity anomalies (e.g., unexpected ring-opening) via kinetic studies under controlled conditions (e.g., pH, temperature) .
Advanced: What computational strategies are effective for predicting the reactivity of 5-Methoxy-2,3,6,7-tetrahydro-1λ⁶,4-thiazepine-1,1-dione in novel reactions?
Answer:
- Molecular dynamics (MD) simulations in COMSOL Multiphysics can model reaction trajectories and transition states .
- Machine learning (ML) algorithms trained on existing thiazepane reactivity data can predict regioselectivity in nucleophilic attacks or cycloadditions.
- Solvent-effect modeling with tools like COSMO-RS improves accuracy in predicting solubility and reaction rates .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Use personal protective equipment (PPE) : gloves, lab coats, and goggles.
- Conduct reactions in a fume hood to mitigate inhalation risks, as thiazepane derivatives may release toxic vapors (e.g., HCl in analogous syntheses) .
- Follow institutional Chemical Hygiene Plans , including waste disposal guidelines for sulfone-containing compounds .
Advanced: How can researchers design experiments to explore the biological activity of this compound while minimizing bias?
Answer:
- Adopt quasi-experimental designs with control groups (e.g., comparing activity against unmodified thiazepanes) .
- Use blinded assays for activity screening to reduce observer bias.
- Apply statistical rigor : ANOVA for dose-response studies and Bonferroni correction for multiple comparisons .
Basic: What are the key differences in reactivity between 5-Methoxy-2,3,6,7-tetrahydro-1λ⁶,4-thiazepine-1,1-dione and non-sulfonated thiazepane analogs?
Answer:
The sulfone group (1,1-dione) enhances electrophilicity at the thiazepane ring, making it more susceptible to nucleophilic attack compared to non-sulfonated analogs. This can be quantified via Hammett substituent constants (σ values) or frontier molecular orbital (FMO) analysis .
Advanced: How can AI-driven "smart laboratories" improve the scalability of synthesizing and testing this compound?
Answer:
- Autonomous robotic systems can perform high-throughput screening of reaction conditions (e.g., varying methoxy group positioning).
- Real-time analytics (e.g., in-situ IR spectroscopy) paired with AI algorithms enable adaptive optimization without manual intervention .
- Digital twins of reactors simulate large-scale production challenges (e.g., heat dissipation) before pilot plant trials .
Basic: What chromatographic methods are optimal for purifying 5-Methoxy-2,3,6,7-tetrahydro-1λ⁶,4-thiazepine-1,1-dione?
Answer:
- Flash chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) resolves polar sulfone groups from byproducts.
- HPLC (C18 column, acetonitrile/water mobile phase) achieves high purity (>98%) for biological assays .
Advanced: How can researchers address reproducibility challenges in synthesizing this compound across laboratories?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
